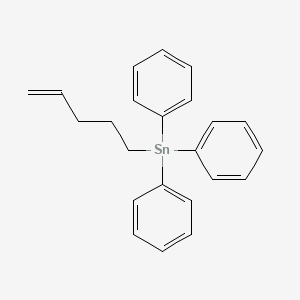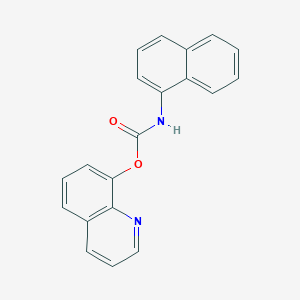
5-(2-Chloro-5-nitroanilino)-5-oxopentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Chloro-5-nitroanilino)-5-oxopentanoic acid is an organic compound characterized by the presence of a chloro and nitro group attached to an aniline ring, which is further connected to a pentanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloro-5-nitroanilino)-5-oxopentanoic acid typically involves the nitration of 2-chloroaniline followed by a series of reactions to introduce the pentanoic acid group. One common method involves the following steps:
Nitration: 2-chloroaniline is nitrated using a mixture of nitric acid and sulfuric acid to produce 2-chloro-5-nitroaniline.
Amination: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst.
Acylation: The resulting 2-chloro-5-aminoaniline is then acylated with a suitable acylating agent to introduce the pentanoic acid group.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-Chloro-5-nitroanilino)-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas or sodium borohydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chloro group under basic conditions.
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The major product is 5-(2-Chloro-5-aminoanilino)-5-oxopentanoic acid.
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
5-(2-Chloro-5-nitroanilino)-5-oxopentanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-(2-Chloro-5-nitroanilino)-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group may also participate in binding interactions with proteins or enzymes, influencing their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-5-nitroaniline: Similar in structure but lacks the pentanoic acid group.
5-Chloro-2-nitroaniline: Another isomer with different positioning of the chloro and nitro groups.
2-Chloro-4-nitroaniline: Differently substituted aniline derivative.
Uniqueness
5-(2-Chloro-5-nitroanilino)-5-oxopentanoic acid is unique due to the presence of both the nitroaniline and pentanoic acid moieties, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
196943-45-0 |
|---|---|
Molekularformel |
C11H11ClN2O5 |
Molekulargewicht |
286.67 g/mol |
IUPAC-Name |
5-(2-chloro-5-nitroanilino)-5-oxopentanoic acid |
InChI |
InChI=1S/C11H11ClN2O5/c12-8-5-4-7(14(18)19)6-9(8)13-10(15)2-1-3-11(16)17/h4-6H,1-3H2,(H,13,15)(H,16,17) |
InChI-Schlüssel |
YAVQFUQPULFNBD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])NC(=O)CCCC(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![N-{2,2,2-trichloro-1-[(2,5-dimethylphenyl)amino]ethyl}butanamide](/img/structure/B11947719.png)

![2-methyl-N-(2,2,2-trichloro-1-{[(3-nitroanilino)carbothioyl]amino}ethyl)propanamide](/img/structure/B11947731.png)
